N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-cyclopentyl-N-methylacetamide
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Overview
Description
The compound contains several functional groups and rings including an azetidine ring, a pyridazine ring, and a triazole ring. The presence of these rings suggests that the compound might have interesting chemical properties and could be involved in various chemical reactions .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions or ring formation reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The structure can be confirmed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the azetidine ring could undergo ring-opening reactions, and the triazole ring could participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Scientific Research Applications
Cardiovascular Research
Triazolo[1,5-a]pyrimidines, which are structurally related to the query compound, have been synthesized and evaluated for their potential as cardiovascular agents, demonstrating significant coronary vasodilating and antihypertensive activities. These compounds, including derivatives fused to pyrrole, thiophene, pyran, pyridine, and pyridazine, have shown promise in preclinical models (Sato et al., 1980).
Antihistaminic and Anti-inflammatory Activities
Another area of research includes the synthesis of eosinophil infiltration inhibitors that also possess antihistaminic activity. Compounds with cyclic amines, such as triazolo[1,5-b]pyridazines, have been shown to inhibit eosinophil chemotaxis and display potent antihistaminic activity, which could be beneficial for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antiasthmatic Potential
Research into 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines has identified these compounds as active mediator release inhibitors, potentially offering new therapeutic approaches for asthma. These compounds have been evaluated for their ability to inhibit basophil histamine release, a key factor in allergic reactions (Medwid et al., 1990).
Synthesis and Application in Heterocyclic Chemistry
The research into novel classes of pyridazin-3-one derivatives and their utility in synthesizing fused azines highlights the versatility of these compounds in generating bioactive molecules. Such studies contribute significantly to the development of new therapeutic agents with potential application in treating various diseases (Ibrahim & Behbehani, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-cyclopentyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c1-20(2,3)19-22-21-16-9-10-17(23-26(16)19)25-12-15(13-25)24(4)18(27)11-14-7-5-6-8-14/h9-10,14-15H,5-8,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKBBUAVCROEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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